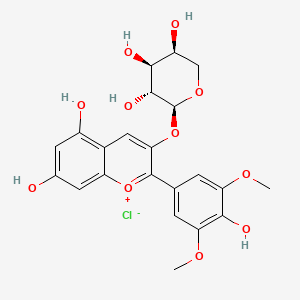
Malvidin-3-O-arabinoside chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malvidin-3-O-arabinoside chloride: is a type of anthocyanin, a class of flavonoid compounds responsible for the vibrant colors in many fruits and flowers. It is a glycoside derivative of malvidin, where an arabinose sugar molecule is attached to the malvidin structure. This compound is known for its antioxidant properties and is commonly found in various berries and grapes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of malvidin 3-arabinoside typically involves the glycosylation of malvidin with arabinose. This process can be carried out using various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation involves the use of glycosyltransferases to transfer the arabinose moiety to the malvidin molecule under mild conditions. Chemical synthesis, on the other hand, may involve the use of protective groups and catalysts to achieve the desired glycosylation .
Industrial Production Methods
Industrial production of malvidin 3-arabinoside often involves extraction from natural sources such as berries and grapes. The extraction process typically includes steps like solvent extraction, purification, and concentration. Solvents like methanol and ethanol are commonly used for the extraction of anthocyanins, followed by purification using techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Malvidin-3-O-arabinoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and methoxy groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate can be used to oxidize malvidin 3-arabinoside, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce malvidin 3-arabinoside to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can introduce new functional groups
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of malvidin 3-arabinoside, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Malvidin-3-O-arabinoside chloride has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Its antioxidant properties make it a subject of study in cellular protection and anti-aging research.
Medicine: Research has shown its potential in preventing oxidative stress-related diseases, including cardiovascular diseases and certain cancers.
Industry: It is used in the food industry as a natural colorant and in cosmetics for its antioxidant benefits
Wirkmechanismus
The mechanism of action of malvidin 3-arabinoside primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This compound also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and autophagy .
Vergleich Mit ähnlichen Verbindungen
Malvidin-3-O-arabinoside chloride is similar to other anthocyanins like malvidin 3-glucoside and malvidin 3-galactoside. its unique arabinose moiety distinguishes it from these compounds. This structural difference can influence its solubility, stability, and biological activity. For instance, malvidin 3-arabinoside has been found to have higher solubility in water compared to its glucoside and galactoside counterparts .
List of Similar Compounds
- Malvidin 3-glucoside
- Malvidin 3-galactoside
- Delphinidin 3-arabinoside
- Cyanidin 3-arabinoside
Eigenschaften
CAS-Nummer |
679429-95-9 |
|---|---|
Molekularformel |
C22H23ClO11 |
Molekulargewicht |
498.9 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C22H22O11.ClH/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21;/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27);1H/t13-,18-,20+,22-;/m0./s1 |
InChI-Schlüssel |
FXWDXPVECLXGRZ-XIGYXKQDSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















